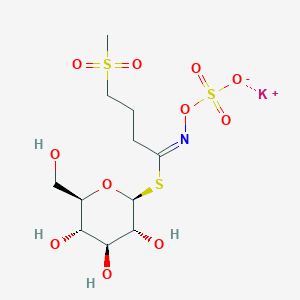
Glucocheirolin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glucocheirolin potassium salt analytical standard provided with w/w absolute assay, to be used for quantitative titration.
This compound is a sulfone. It derives from a propylglucosinolate.
科学研究应用
中药
Glucocheirolin是十种中药植物中发现的十二种完整芥子油苷之一 . 它在中药中使用,因为它具有各种健康益处 .
分析化学
已开发出一种反相HPLC方法,用于测定this compound和其他芥子油苷 . 该方法用于分析各种植物样品中的这些化合物 .
植物鉴别
This compound和其他芥子油苷的分析提供了科学证据,可以区分三对易混淆的植物 . 这在植物学和植物分类学中尤其有用 .
食品工业
This compound作为一种芥子油苷,有助于食品产品中广泛的风味 . 它存在于11个双子叶被子植物科的植物种子、根、茎和叶中 .
健康研究
有人提出this compound和其他芥子油苷可以阻止致癌物到达目标部位,激活重要的肝脏酶抵抗多种致癌物,或与致癌物相互作用 . 这使它们成为健康研究的关注点
作用机制
Target of Action
It’s known that glucocheirolin belongs to the class of glucosinolates , which are known to have a wide range of biological activities .
Mode of Action
This compound, like other glucosinolates, is hydrolyzed by the enzyme myrosinase . This hydrolysis process produces a variety of compounds, including isothiocyanates, thiocyanates, nitriles, and thiones
Biochemical Pathways
Glucosinolates are known to play a role in plant defense mechanisms . They can also have anti-cancer, disease-resistance, and insect-resistance properties .
Pharmacokinetics
Glucosinolates like this compound are typically hydrophilic , suggesting they might be readily absorbed and distributed in aqueous environments within the body.
Result of Action
This compound is known to possess antinutritional and toxic effects in rats .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Additionally, environmental pollution can affect the biosynthesis of glucosinolates .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for beta-d-Glucopyranose, 1-thio-, 1-[4-(methylsulfonyl)-N-(sulfooxy)butanimidate], monopotassium salt involves the reaction of beta-d-Glucopyranose with 1,2-ethanedithiol, followed by reaction with 4-(methylsulfonyl)butanoyl chloride and then with N-hydroxysuccinimide and potassium carbonate in the presence of dimethylformamide. The resulting intermediate is then reacted with N-(sulfooxy)butanimidoyl chloride to yield the final product.", "Starting Materials": ["beta-d-Glucopyranose", "1,2-ethanedithiol", "4-(methylsulfonyl)butanoyl chloride", "N-hydroxysuccinimide", "potassium carbonate", "dimethylformamide", "N-(sulfooxy)butanimidoyl chloride", "monopotassium salt"], "Reaction": ["1. beta-d-Glucopyranose is reacted with 1,2-ethanedithiol in the presence of a Lewis acid catalyst to yield beta-d-Glucopyranose, 1-thio-", "2. The resulting product is then reacted with 4-(methylsulfonyl)butanoyl chloride in the presence of a base to yield beta-d-Glucopyranose, 1-thio-, 1-[4-(methylsulfonyl)butanoyl]", "3. N-hydroxysuccinimide and potassium carbonate are added to the reaction mixture, followed by the addition of dimethylformamide to yield an intermediate", "4. The intermediate is then reacted with N-(sulfooxy)butanimidoyl chloride in the presence of a base to yield beta-d-Glucopyranose, 1-thio-, 1-[4-(methylsulfonyl)-N-(sulfooxy)butanimidate]", "5. The final product is obtained by isolating the monopotassium salt of beta-d-Glucopyranose, 1-thio-, 1-[4-(methylsulfonyl)-N-(sulfooxy)butanimidate] through precipitation or crystallization"] } | |
CAS 编号 |
15592-36-6 |
分子式 |
C11H21NO11S3 |
分子量 |
439.5 g/mol |
IUPAC 名称 |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4-methylsulfonyl-N-sulfooxybutanimidothioate |
InChI |
InChI=1S/C11H21NO11S3/c1-25(17,18)4-2-3-7(12-23-26(19,20)21)24-11-10(16)9(15)8(14)6(5-13)22-11/h6,8-11,13-16H,2-5H2,1H3,(H,19,20,21)/t6-,8-,9+,10-,11+/m1/s1 |
InChI 键 |
OFKKQTQFWWIRBD-ZHVGPZTNSA-N |
手性 SMILES |
CS(=O)(=O)CCCC(=NOS(=O)(=O)O)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES |
CS(=O)(=O)CCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+] |
规范 SMILES |
CS(=O)(=O)CCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |
其他 CAS 编号 |
15592-36-6 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do the hydrolysis products of glucocheirolin exert their anti-cancer effects?
A1: While the exact mechanisms are still under investigation, studies suggest that ITCs derived from this compound, like other ITCs, may inhibit cancer cell growth by:
- Inducing apoptosis: ITCs can trigger programmed cell death in cancer cells [].
- Inhibiting cell cycle progression: These compounds can interfere with the cell cycle, halting the uncontrolled proliferation of cancer cells [].
Q2: How does the structure of this compound relate to its biological activity?
A4: The structure of this compound determines the specific ITC produced upon hydrolysis. The side chain structure of the glucosinolate dictates the chemical structure of the resulting ITC, which ultimately influences its biological activity []. Different ITCs exhibit varying levels of fungitoxic activity and potentially different anticancer activities [, ].
Q3: Can this compound be used as a feeding stimulant for insects?
A5: Yes, research suggests that this compound can act as a feeding stimulant for certain insect species, like the diamondback moth (Plutella xylostella) [, ]. This stimulatory effect is attributed to the presence of the glucosinolate molecule itself, rather than its hydrolysis products [, ].
Q4: How is this compound content analyzed in plants?
A4: Several analytical techniques can be used to identify and quantify this compound in plant material. These include:
- High-performance liquid chromatography (HPLC): This method separates and quantifies individual glucosinolates based on their chemical properties [, ].
- Gas chromatography-mass spectrometry (GC-MS): This technique analyzes volatile compounds released upon glucosinolate hydrolysis, providing indirect evidence of their presence and abundance [, ].
- Liquid chromatography-mass spectrometry (LC-MS): This powerful method combines the separation capabilities of HPLC with the detection sensitivity and specificity of MS, enabling accurate identification and quantification of glucosinolates [].
Q5: What factors can influence this compound content in plants?
A5: Several factors can contribute to the variation in this compound content among different plant species and varieties, including:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




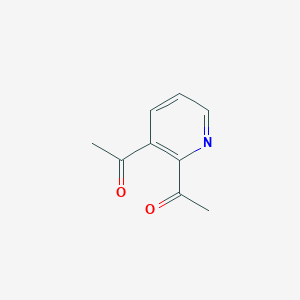
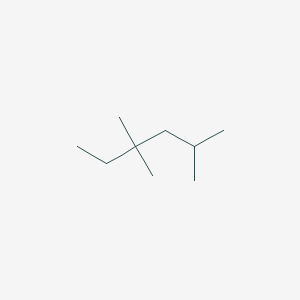
![Spiro[2.5]octane-1-carboxylic Acid](/img/structure/B91185.png)
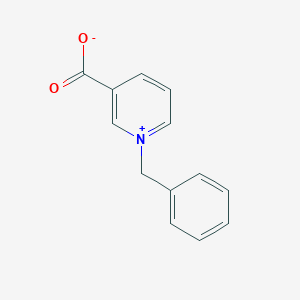
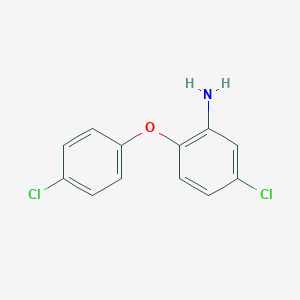

![Octahydro-6,2,5-ethan[1]yl[2]ylidene-2H-cyclobuta[cd][2]benzothiophen-7-one 1,1-dioxide](/img/structure/B91192.png)
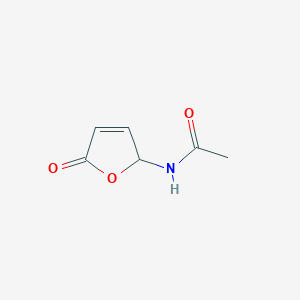
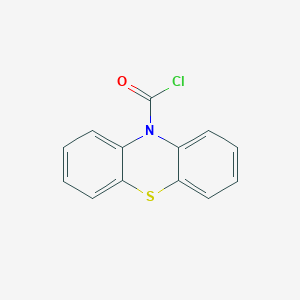
![Methanone, [4-(1-methylethyl)phenyl]phenyl-](/img/structure/B91202.png)


